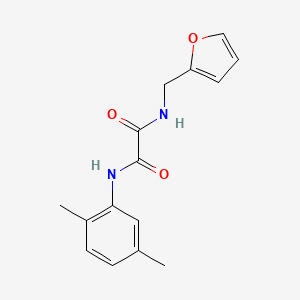
N-(3-fluorophenyl)-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-propyl-4-piperidinamine, also known as 3-Fluorophenmetrazine (3-FPM), is a synthetic stimulant drug that belongs to the amphetamine class of compounds. It is a research chemical that has gained popularity among scientists and researchers due to its potential therapeutic properties. The purpose of
Mecanismo De Acción
The exact mechanism of action of 3-FPM is not fully understood, but it is believed to work by increasing the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased arousal, alertness, and mood elevation. It also stimulates the central nervous system, resulting in increased heart rate, blood pressure, and respiratory rate.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-FPM depend on the dose, route of administration, and individual factors such as age, weight, and health status. In general, it produces a range of effects including euphoria, increased energy, decreased appetite, and improved cognitive function. However, higher doses can lead to adverse effects such as anxiety, paranoia, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-FPM in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This allows for precise manipulation of neurotransmitter systems and can provide insights into the underlying mechanisms of various psychiatric and neurological disorders. However, one limitation is the lack of long-term safety data and the potential for abuse and addiction.
Direcciones Futuras
There are several future directions for the research on 3-FPM. One area of interest is the development of novel derivatives with improved therapeutic profiles and reduced side effects. Another direction is the investigation of its potential as a treatment for substance use disorders and other psychiatric conditions. Additionally, more research is needed to elucidate the long-term effects of 3-FPM on brain function and behavior.
Métodos De Síntesis
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetone with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization or column chromatography. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the reaction conditions.
Aplicaciones Científicas De Investigación
3-FPM has been studied for its potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been investigated for its cognitive-enhancing and neuroprotective effects. In addition, 3-FPM has been used as a model compound for studying the structure-activity relationship of amphetamine derivatives.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-8-17-9-6-13(7-10-17)16-14-5-3-4-12(15)11-14/h3-5,11,13,16H,2,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGPPNIMLLLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![(1-bicyclo[2.2.1]hept-2-yl-2-pyrrolidinyl)methanol](/img/structure/B5107056.png)


![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)